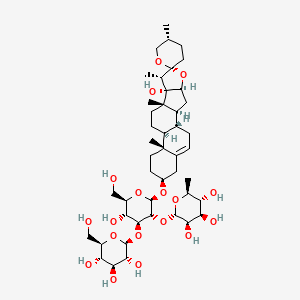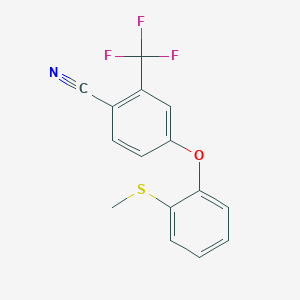
4-(2-(Methylthio)phenoxy)-2-(trifluoromethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Androgen receptor antagonist 10 is a compound designed to inhibit the activity of androgen receptors. Androgen receptors are critical in the development and progression of prostate cancer, as they mediate the effects of androgens like testosterone and dihydrotestosterone. By blocking these receptors, androgen receptor antagonists can help manage conditions like prostate cancer by preventing the growth and proliferation of cancer cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of androgen receptor antagonist 10 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s activity and selectivity. Common reagents used in these reactions include various halides, amines, and coupling agents .
Industrial Production Methods: Industrial production of androgen receptor antagonist 10 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to achieve efficient and reproducible production .
化学反应分析
Types of Reactions: Androgen receptor antagonist 10 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert certain functional groups to more active forms.
Substitution: Substitution reactions are employed to introduce or replace specific substituents on the core scaffold
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions are typically derivatives of the original compound with modified functional groups that can enhance or modulate its activity as an androgen receptor antagonist .
科学研究应用
Androgen receptor antagonist 10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of androgen receptor antagonists and to develop new compounds with improved efficacy.
Biology: Employed in research to understand the role of androgen receptors in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic applications in treating prostate cancer and other androgen-dependent conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing .
作用机制
The mechanism of action of androgen receptor antagonist 10 involves binding to the ligand-binding domain of the androgen receptor, thereby preventing the receptor from interacting with its natural ligands, testosterone and dihydrotestosterone. This inhibition blocks the receptor’s ability to translocate to the nucleus and activate gene transcription, ultimately reducing the expression of genes involved in cell growth and proliferation .
相似化合物的比较
Enzalutamide: A second-generation androgen receptor antagonist with a strong binding affinity to the androgen receptor.
Apalutamide: Another second-generation antagonist known for its efficacy in treating castration-resistant prostate cancer.
Bicalutamide: A first-generation antagonist that competes with androgens for receptor binding but has a different binding profile compared to newer agents .
Uniqueness: Androgen receptor antagonist 10 is unique in its specific structural modifications that enhance its binding affinity and selectivity for the androgen receptor. These modifications can result in improved therapeutic outcomes and reduced side effects compared to other similar compounds .
属性
分子式 |
C15H10F3NOS |
|---|---|
分子量 |
309.31 g/mol |
IUPAC 名称 |
4-(2-methylsulfanylphenoxy)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C15H10F3NOS/c1-21-14-5-3-2-4-13(14)20-11-7-6-10(9-19)12(8-11)15(16,17)18/h2-8H,1H3 |
InChI 键 |
BHGCWADCRHBUMS-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC=C1OC2=CC(=C(C=C2)C#N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12385009.png)

![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
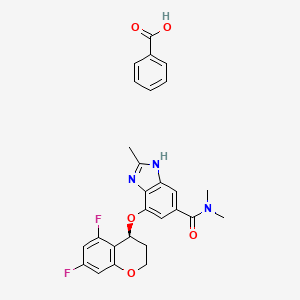
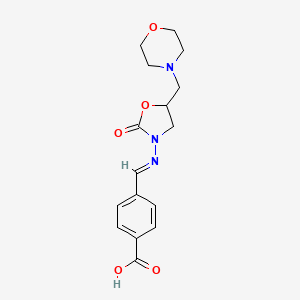
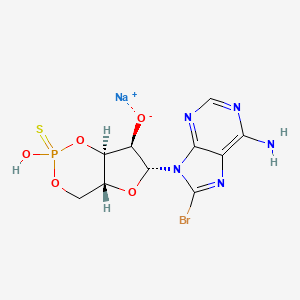
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
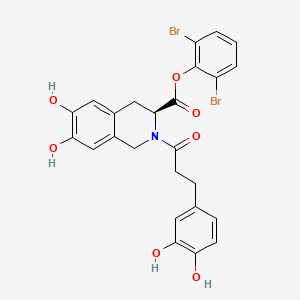
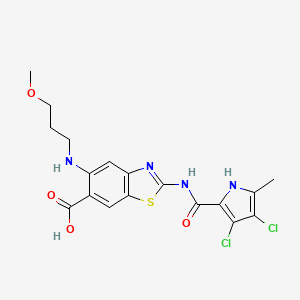
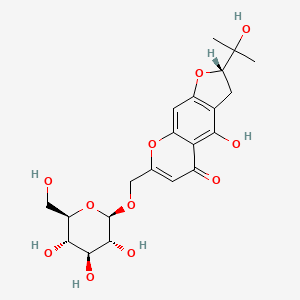
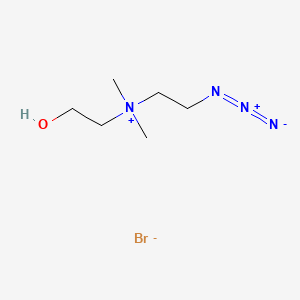
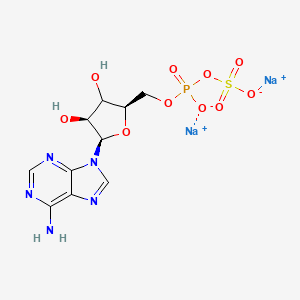
![2-amino-1-[6-[2-amino-5-(3-methylpyridin-4-yl)-1H-imidazol-4-yl]-2,3-dihydro-1,4-benzoxazin-4-yl]-2-methylpropan-1-one](/img/structure/B12385066.png)
